N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide
Description
N-[2,2,2-Trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide is a structurally complex acetamide derivative characterized by a trichloroethyl backbone, a phenyl diazenyl group, and a carbamothioylamino linkage. Its synthesis typically involves condensation reactions between chloral hydrate and substituted phenoxyacetic acid amides under solvent-free conditions or in acetonitrile, followed by thiourea functionalization . The compound’s ¹H and ¹³C NMR spectra reveal distinct signals for NH protons (8.02–10.65 ppm) and carbothioamide carbons (~180 ppm), confirming its thioureido-acetamide architecture .
Properties
CAS No. |
1164480-18-5 |
|---|---|
Molecular Formula |
C17H16Cl3N5OS |
Molecular Weight |
444.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C17H16Cl3N5OS/c1-11(26)21-15(17(18,19)20)23-16(27)22-12-7-9-14(10-8-12)25-24-13-5-3-2-4-6-13/h2-10,15H,1H3,(H,21,26)(H2,22,23,27) |
InChI Key |
XGFZZURANXHOPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-[(E)-phenyldiazenyl]aniline in the presence of a carbothioylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism by which N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (EDGs) : Ethoxy () increases solubility in polar solvents, as evidenced by lower predicted collision cross-sections .
- Aromatic Bulk : Naphthyl groups (7h) introduce steric hindrance, which may reduce bioavailability but enhance binding to hydrophobic pockets in proteins .
Physicochemical and Spectral Properties
- Melting Points: Derivatives with halogenated aryl groups (e.g., 7g: 186–188°C) exhibit higher melting points compared to non-halogenated analogues, reflecting stronger intermolecular forces (e.g., dipole-dipole interactions) .
- Chromatographic Behavior : Rf values (e.g., 0.28–0.75 for 7a–h) correlate with polarity; lower Rf in 7d (0.28) suggests increased hydrophilicity due to the acetamidophenyl group .
- ¹³C NMR Shifts : Carbothioamide carbons resonate at ~180 ppm, while trichloroethyl carbons appear at 95–100 ppm, consistent across analogues .
Biological Activity
N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide, commonly referred to as a trichloro compound, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a trichloroethyl group and an azo linkage, which is known for its role in enhancing biological activity. Its molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 460.76 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The trichloro group may enhance membrane permeability, allowing for better penetration into microbial cells.
- Anticancer Properties : The azo linkage in the compound is known to be involved in redox reactions, which can lead to the generation of reactive oxygen species (ROS), potentially inducing apoptosis in cancer cells.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the efficacy of similar azo compounds against various cancer cell lines. The results showed that these compounds induced cell cycle arrest and apoptosis through ROS generation and mitochondrial dysfunction .
- Antimicrobial Efficacy : Research conducted on trichloro compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study found that these compounds disrupted bacterial cell walls, leading to cell lysis .
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Anticancer | Induces apoptosis |
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. The compound has been identified as potentially hazardous, with classifications indicating mutagenic and carcinogenic properties .
Safety Data
- Mutagenicity : The compound has shown mutagenic effects in several assays.
- Carcinogenicity : Classified as a probable human carcinogen based on animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
